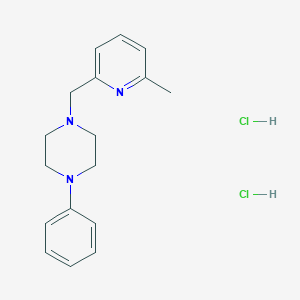
1-((6-Methylpyridin-2-yl)methyl)-4-phenylpiperazine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((6-Methylpyridin-2-yl)methyl)-4-phenylpiperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a phenyl group and a 6-methylpyridin-2-ylmethyl group. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.
准备方法
The synthesis of 1-((6-Methylpyridin-2-yl)methyl)-4-phenylpiperazine dihydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions to form the piperazine ring.
Substitution with phenyl group: The piperazine ring is then reacted with a phenyl halide, such as bromobenzene, in the presence of a base like potassium carbonate to introduce the phenyl group.
Introduction of the 6-methylpyridin-2-ylmethyl group: This step involves the reaction of the intermediate compound with 6-methylpyridin-2-ylmethyl chloride in the presence of a base to form the final product.
Formation of the dihydrochloride salt: The final compound is then treated with hydrochloric acid to form the dihydrochloride salt, which is the desired product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
化学反应分析
1-((6-Methylpyridin-2-yl)methyl)-4-phenylpiperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce any functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or pyridinyl groups can be substituted with other functional groups using suitable reagents.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into its constituent parts.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or dichloromethane. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
1-((6-Methylpyridin-2-yl)methyl)-4-phenylpiperazine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways and its interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, such as its use as a precursor for the development of new drugs.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemical compounds.
作用机制
The mechanism of action of 1-((6-Methylpyridin-2-yl)methyl)-4-phenylpiperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
1-((6-Methylpyridin-2-yl)methyl)-4-phenylpiperazine dihydrochloride can be compared with other similar compounds, such as:
1-Phenylpiperazine: Lacks the 6-methylpyridin-2-ylmethyl group, which may result in different biological activities and chemical properties.
4-Phenylpiperidine: Contains a piperidine ring instead of a piperazine ring, leading to different chemical reactivity and biological effects.
6-Methylpyridin-2-ylmethylamine: Lacks the piperazine and phenyl groups, which may affect its overall chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and potential biological activities.
属性
IUPAC Name |
1-[(6-methylpyridin-2-yl)methyl]-4-phenylpiperazine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3.2ClH/c1-15-6-5-7-16(18-15)14-19-10-12-20(13-11-19)17-8-3-2-4-9-17;;/h2-9H,10-14H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKOTZNFLKCYJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN2CCN(CC2)C3=CC=CC=C3.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

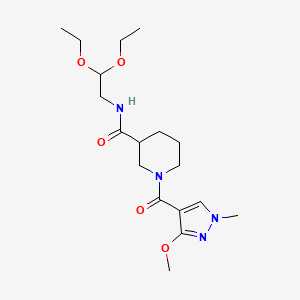
![N-(2-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2366903.png)

![N-[2-[(3,4-Dimethyl-6-oxo-1H-pyridazin-5-yl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2366905.png)
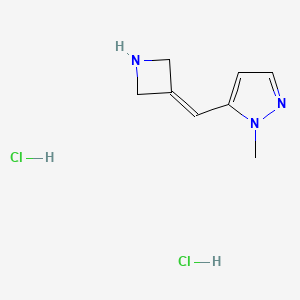
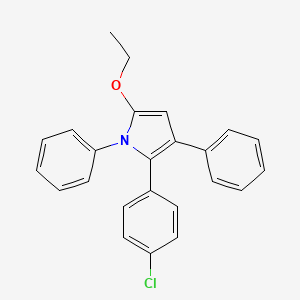
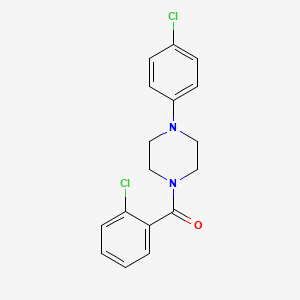
![2-(4-ethoxyphenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2366912.png)
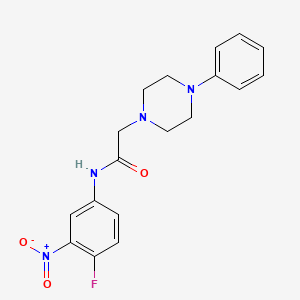

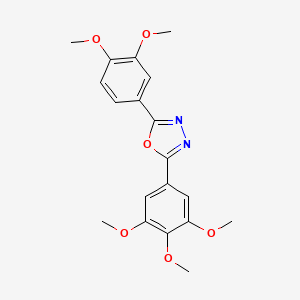
![Tert-butyl N-[3-(aminomethyl)-3-fluorocyclobutyl]carbamate](/img/structure/B2366916.png)

